

Spectroscopic Analysis Guide: 4,5-Dichlorothiophene-3-carboxylic Acid

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Compound of Interest

| | |
|----------------|---|
| Compound Name: | 4,5-dichlorothiophene-3-carboxylic Acid |
| CAS No.: | 123418-70-2 |
| Cat. No.: | B046211 |

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Target Analyte: **4,5-Dichlorothiophene-3-carboxylic acid** CAS Registry Number: 123418-70-2 Formula: $C_5H_2Cl_2O_2S$ | MW: 197.04 g/mol [1]

Executive Summary & Strategic Context

In drug development—particularly for antithrombotic agents (e.g., Apixaban derivatives) and protein degraders—the thiophene core is a privileged scaffold.[2] However, the chlorination of thiophene-3-carboxylic acid presents a significant regioselectivity challenge.[2]

The 4,5-dichloro isomer is often a minor product or requires specific synthetic routing compared to the thermodynamically favored 2,5-dichloro isomer (CAS 36157-41-2).[2] Misidentification of these isomers can lead to erroneous Structure-Activity Relationship (SAR) data.[2] This guide focuses on the definitive spectroscopic differentiation of the 4,5-isomer using NMR, IR, and MS, establishing a protocol to ensure structural integrity.

Comparative Spectroscopic Profiling

The primary analytical objective is to distinguish the target (4,5-dichloro) from its likely impurities (2,5-dichloro and 4,5-dichloro-2-carboxylic acid).

A. Nuclear Magnetic Resonance (^1H NMR)

NMR is the gold standard for regioisomer determination.[2] The diagnostic signal is the remaining aromatic proton.[2]

| Feature | Target: 4,5-Dichloro-3-acid | Alternative: 2,5-Dichloro-3-acid | Alternative: 4,5-Dichloro-2-acid |
|-----------------------------|--|--|---|
| Proton Position | H-2 (Adjacent to S and C=O) | H-4 (Beta to S and C=O) | H-3 (Beta to S, Alpha to C=O) |
| Multiplicity | Singlet (s) | Singlet (s) | Singlet (s) |
| Chemical Shift (δ) | ~8.20 - 8.40 ppm | ~7.00 - 7.20 ppm | ~7.50 - 7.70 ppm |
| Shielding Logic | Deshielded: Flanked by electronegative Sulfur and the Carboxyl group (anisotropy zone).[1] | Shielded: Located at the electron-rich β -position; less influence from the carbonyl.[2] | Intermediate: Adjacent to carbonyl but further from sulfur's inductive pull.[2] |

Causality Insight: The H-2 proton in the target compound experiences a "double deshielding" effect from the adjacent sulfur lone pair and the ipso carboxylic acid.[2] If your spectrum shows a singlet upfield near 7.1 ppm, you have isolated the 2,5-isomer, not the 4,5-target.

B. Infrared Spectroscopy (FT-IR)

While carbonyl stretches are similar, the "Fingerprint Region" ($600\text{--}1500\text{ cm}^{-1}$) reveals substitution patterns.[2]

| Functional Group | Wavenumber (cm ⁻¹) | Diagnostic Note |
|------------------|--------------------------------|--|
| O-H Stretch | 2500–3300 (Broad) | Characteristic "carboxylic acid dimer" broadness. |
| C=O[2] Stretch | 1680–1710 (Strong) | Typical conjugated acid.[2] |
| C=C (Thiophene) | 1400–1550 | Ring breathing modes; shifts slightly with chlorination pattern.[2] |
| C-Cl Stretch | 600–800 | Critical: The 4,5-dichloro pattern (vicinal dichlorides) differs from the 2,5-dichloro (non-adjacent) pattern. |

C. Mass Spectrometry (MS)

MS confirms the molecular formula and halogen count but cannot easily distinguish isomers without fragmentation analysis.[2]

- Isotope Pattern: The presence of two chlorine atoms creates a distinct 9:6:1 intensity ratio for the molecular ion cluster (, ,).[2]
- m/z: 196 (M), 198 (M+2), 200 (M+4).
- Fragmentation: Loss of -OH (M-17) and -COOH (M-45) is common.

Experimental Protocol: Self-Validating Identification Workflow

This protocol is designed to be a "Go/No-Go" decision tree for lot release or synthesis validation.

Step 1: Sample Preparation

- Solvent: DMSO- d_6 is recommended over $CDCl_3$ to prevent aggregation of the carboxylic acid and ensure sharp peaks.[2]
- Concentration: 10 mg in 0.6 mL solvent.

Step 2: 1H NMR Acquisition & Triage

- Acquire standard 1D 1H NMR (16 scans).[2]
- Checkpoint 1: Look for the aromatic singlet.
 - Pass: Singlet observed > 8.0 ppm. (Indicates H-2 proton).[2][3]
 - Fail: Singlet observed < 7.5 ppm. (Indicates H-4 or H-3 proton; likely 2,5-isomer or 2-acid isomer).
- Checkpoint 2: Integrate the singlet vs. the acid proton (broad, ~ 13 ppm).[2] Ratio must be 1:1.

Step 3: ^{13}C NMR Verification (Optional but Recommended)

The target compound has specific carbon environments.[2]

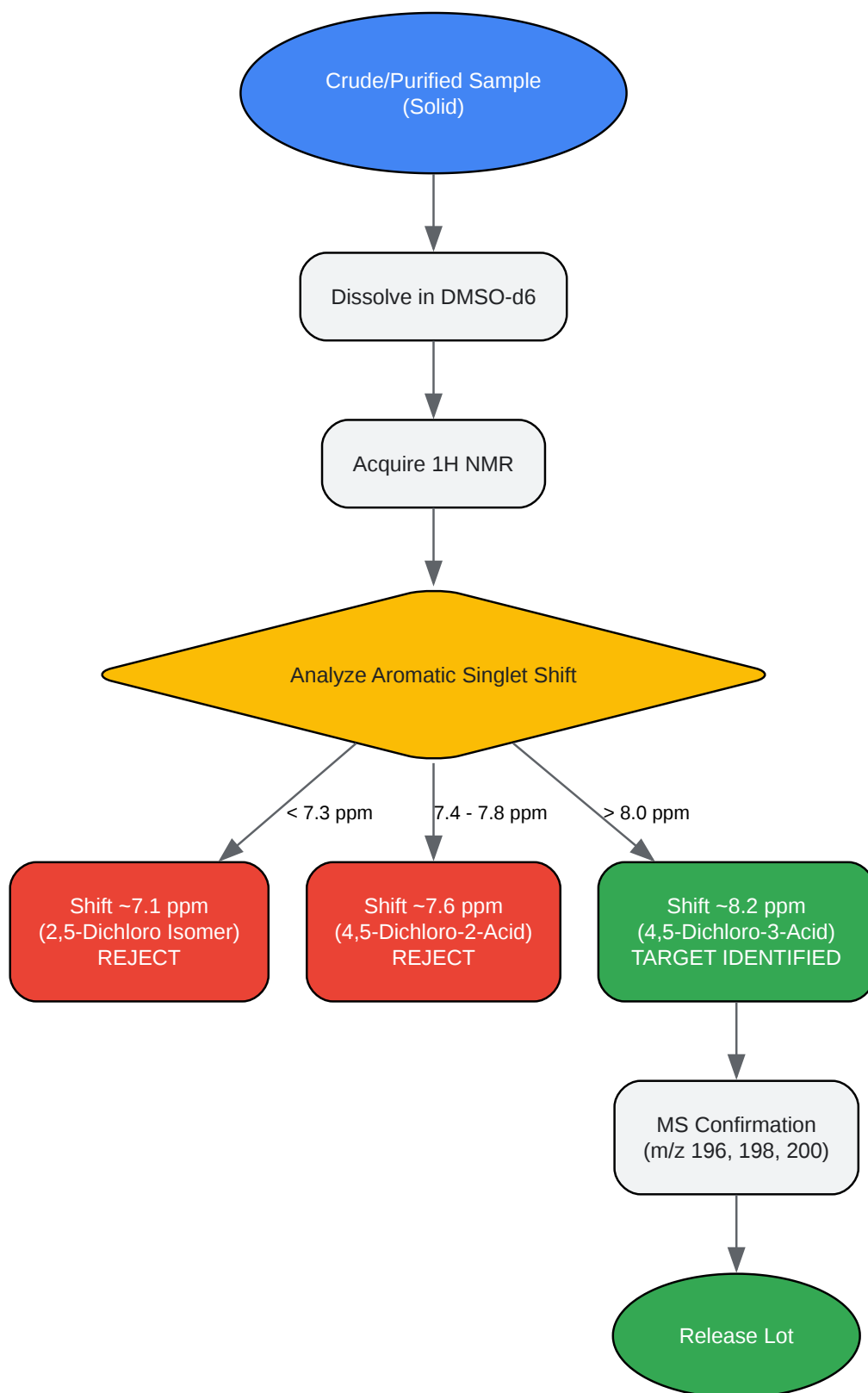
- C-2 (C-H): Significant intensity, typically 130–140 ppm.[2]
- C-4, C-5 (C-Cl): Low intensity quaternary carbons, typically 120–130 ppm.
- C-3 (C-COOH): Quaternary, shifted downfield.
- C=O: ~ 162 – 165 ppm.[2]

Step 4: Purity Assessment (HPLC-UV)

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[2]
- Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile gradient.[2]

- Wavelength: 254 nm (Thiophene absorption).
- Note: The 4,5-isomer is generally more lipophilic than the 2,5-isomer due to the clustered halogens reducing the effective polarity of the ring face.[2] Expect a slightly longer retention time.

Visual Workflow: Isomer Discrimination Logic



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Caption: Decision tree for distinguishing **4,5-dichlorothiophene-3-carboxylic acid** from common regioisomers using ^1H NMR chemical shifts.

References & Data Sources

- National Center for Biotechnology Information (PubChem). Compound Summary for CID 123418-70-2 (**4,5-Dichlorothiophene-3-carboxylic acid**).^[2] Retrieved from [[Link](#)]
- Royal Society of Chemistry. Spectroscopic Data of Substituted Thiophenes (General Reference). Retrieved from [[Link](#)]

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